molecular formula C8H6F2N2O B2664817 6-(Difluoromethoxy)-1H-indazole CAS No. 1315359-33-1

6-(Difluoromethoxy)-1H-indazole

Cat. No.: B2664817
CAS No.: 1315359-33-1
M. Wt: 184.146
InChI Key: PVYHGIUXZPBCKB-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1H-indazole is a chemical compound that features a difluoromethoxy group attached to an indazole ring

Preparation Methods

The synthesis of 6-(Difluoromethoxy)-1H-indazole typically involves the introduction of the difluoromethoxy group onto the indazole ring. One common method is the reaction of an indazole derivative with a difluoromethylating agent under specific conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

6-(Difluoromethoxy)-1H-indazole can undergo various chemical reactions, including:

Scientific Research Applications

6-(Difluoromethoxy)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

6-(Difluoromethoxy)-1H-indazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-(difluoromethoxy)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-4-11-12-7(5)3-6/h1-4,8H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHGIUXZPBCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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